molecular formula C12H10N2O3S2 B11791228 2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Cat. No.: B11791228
M. Wt: 294.4 g/mol
InChI Key: JPBLALUDFLMAKZ-UHFFFAOYSA-N
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Description

2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiophene ring and the thiazolo[3,2-a]pyrimidine moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common synthetic routes include:

Chemical Reactions Analysis

2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets. The thiazolo[3,2-a]pyrimidine core can mimic purine structures, allowing it to bind to biological targets such as enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid include other thiazolo[3,2-a]pyrimidine derivatives and thiophene-containing heterocycles. Some examples are:

The uniqueness of this compound lies in its specific combination of the thiazolo[3,2-a]pyrimidine core and the thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10N2O3S2

Molecular Weight

294.4 g/mol

IUPAC Name

2-(5-oxo-7-thiophen-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

InChI

InChI=1S/C12H10N2O3S2/c15-10-5-8(9-2-1-3-18-9)13-12-14(10)7(6-19-12)4-11(16)17/h1-3,5,7H,4,6H2,(H,16,17)

InChI Key

JPBLALUDFLMAKZ-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=O)C=C(N=C2S1)C3=CC=CS3)CC(=O)O

Origin of Product

United States

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